molecular formula C9H8F4O B2706828 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 2092563-88-5

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No. B2706828
CAS RN: 2092563-88-5
M. Wt: 208.156
InChI Key: DGQMIHUQHIQFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H8F4O. It has a molecular weight of 208.16 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCc1cccc(c1F)C(F)(F)F . This indicates that the molecule contains a benzyl alcohol group with fluorine and trifluoromethyl substituents .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 208.16 , a refractive index of 1.451 , and a density of 1.38 g/mL at 25 °C .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

A significant application of fluorinated compounds like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is in fluoroalkylation reactions. These reactions are crucial for incorporating fluorine atoms or fluoroalkyl groups into target molecules, which can significantly alter the physical, chemical, or biological properties of these molecules. The development of environment-friendly fluoroalkylation reactions in water or in the presence of water is gaining attention, highlighting a shift towards green chemistry. Such methods are vital for the synthesis of new pharmaceuticals, agrochemicals, and functional materials, showcasing the broad utility of fluorinated compounds in enhancing the properties of organic molecules (Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Another research application of fluorinated compounds, including potentially this compound, is in the study of their environmental fate, particularly their microbial degradation. Polyfluoroalkyl chemicals, due to their widespread use and persistence, are subjects of environmental concern. Understanding the microbial degradation pathways of these compounds is essential for assessing their environmental impact and for developing strategies to mitigate their persistence. Research in this area contributes to our knowledge of how such fluorinated compounds degrade in nature and the potential for reducing their environmental footprint (Liu & Avendaño, 2013).

Benzene-1,3,5-tricarboxamide and Supramolecular Chemistry

Fluorinated compounds also play a crucial role in supramolecular chemistry. For example, benzene-1,3,5-tricarboxamide derivatives are used in creating one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. The fluorinated groups can influence the self-assembly and properties of these structures, which have applications ranging from nanotechnology and polymer processing to biomedical applications. This underscores the versatility of fluorinated compounds in supramolecular chemistry and material science applications (Cantekin, De Greef, & Palmans, 2012).

Synthesis of Fluorinated Biphenyls

The synthesis of fluorinated biphenyls, which are key intermediates for various pharmaceuticals and agrochemicals, showcases another application of compounds like this compound. These intermediates are crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials, among other applications. Research into efficient and environmentally friendly synthesis methods for such fluorinated intermediates is essential for the sustainable production of these important compounds (Qiu et al., 2009).

properties

IUPAC Name

[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQMIHUQHIQFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.